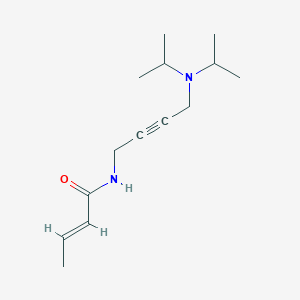
(E)-N-(4-(diisopropylamino)but-2-yn-1-yl)but-2-enamide
Descripción general
Descripción
(E)-N-(4-(diisopropylamino)but-2-yn-1-yl)but-2-enamide, commonly known as DIPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes and has been studied extensively for its effects on biochemical and physiological processes.
Mecanismo De Acción
DIPEB exerts its inhibitory effects on enzymes by binding to the active site of the enzyme and preventing its activity. Specifically, DIPEB targets the serine hydrolase enzymes by forming a covalent bond with the active site serine residue. This covalent bond is irreversible, leading to a long-lasting inhibitory effect on the enzyme.
Biochemical and Physiological Effects:
DIPEB has been shown to have significant effects on various biochemical and physiological processes. Inhibition of FAAH by DIPEB leads to an increase in endocannabinoid levels, which are known to play a role in pain sensation, appetite regulation, and immune function. Inhibition of ABHD6 by DIPEB leads to an increase in 2-arachidonoylglycerol (2-AG) levels, which are involved in the regulation of metabolism, inflammation, and neuronal signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DIPEB in lab experiments is its high potency and specificity for certain enzymes. This allows for precise modulation of specific biochemical and physiological processes. However, one limitation of using DIPEB is its irreversible inhibition of enzymes, which can lead to long-lasting effects and potential off-target effects.
Direcciones Futuras
There are several future directions for research involving DIPEB. One area of research is the development of more potent and selective inhibitors of FAAH and ABHD6. Another area of research is the investigation of the effects of DIPEB on other enzymes and biological pathways. Additionally, the potential therapeutic applications of DIPEB in various diseases, such as pain, inflammation, and neurological disorders, warrant further investigation. Finally, the development of new synthetic methods for DIPEB and related compounds may lead to the discovery of novel inhibitors with improved properties.
Aplicaciones Científicas De Investigación
DIPEB has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DIPEB is in the field of enzyme inhibition. DIPEB is a potent inhibitor of certain enzymes, including FAAH (fatty acid amide hydrolase) and ABHD6 (α/β hydrolase domain-containing protein 6), which play crucial roles in various biochemical and physiological processes.
Propiedades
IUPAC Name |
(E)-N-[4-[di(propan-2-yl)amino]but-2-ynyl]but-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-6-9-14(17)15-10-7-8-11-16(12(2)3)13(4)5/h6,9,12-13H,10-11H2,1-5H3,(H,15,17)/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJWSHLHPHOPFK-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC#CCN(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCC#CCN(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(diisopropylamino)but-2-yn-1-yl)but-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol](/img/structure/B3405557.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(morpholinosulfonyl)benzoate](/img/structure/B3405570.png)
![N-(3-chloro-4-fluorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B3405573.png)
![4-((3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B3405583.png)


![(2,6-Difluorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B3405599.png)



![2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B3405630.png)
![(E)-3-(furan-2-yl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3405635.png)
